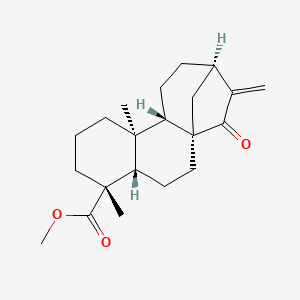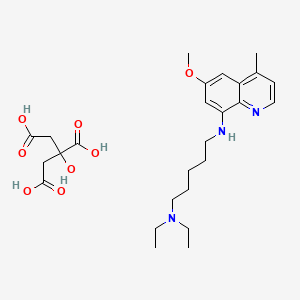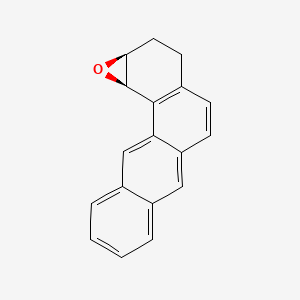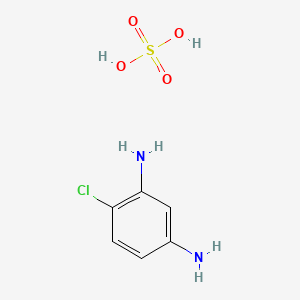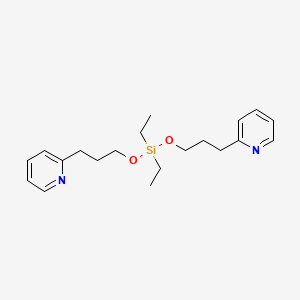
1-(alpha-Ethylhydrocinnamoyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-Ethylhydrocinnamoyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemistry, and industrial applications. The structure of this compound consists of a urea moiety attached to an alpha-ethylhydrocinnamoyl group, which imparts unique characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(alpha-Ethylhydrocinnamoyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of alpha-ethylhydrocinnamoyl isocyanate with urea under mild conditions can yield the desired product . Another method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, which facilitates the formation of the urea derivative through a Hofmann rearrangement of the starting amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact . Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(alpha-Ethylhydrocinnamoyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carbonyl compounds or reduced to yield amines . Substitution reactions involving nucleophiles can lead to the formation of different urea derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of urea derivatives with different functional groups .
Applications De Recherche Scientifique
1-(alpha-Ethylhydrocinnamoyl)urea has several scientific research applications across various fields:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse derivatives, which can be utilized in various chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .
Industry: Industrially, this compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for large-scale applications .
Mécanisme D'action
Similar Compounds: 1-(alpha-Ethylhydrocinnamoyl)urea can be compared with other urea derivatives such as N-substituted ureas and cyclic ureas . These compounds share similar structural features but differ in their specific substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its alpha-ethylhydrocinnamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other urea derivatives and makes it valuable for specific applications .
Comparaison Avec Des Composés Similaires
- N-substituted ureas
- Cyclic ureas
- Polyhydroquinolines
- Polyhydroacridines
Propriétés
Numéro CAS |
6315-61-3 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-benzyl-N-carbamoylbutanamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(11(15)14-12(13)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H3,13,14,15,16) |
Clé InChI |
OZBQWXRWNSSGJO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=CC=C1)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








